N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of phenyl, oxadiazole, and pyridine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloro-4-methylphenylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In the field of medicine, this compound or its derivatives might be investigated for their potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-[2-oxo-1,2-dihydropyridin-1-yl]acetamide
- N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]propionamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide stands out due to the presence of the oxadiazole ring, which can impart unique chemical and biological properties. This structural feature may enhance its stability, reactivity, or biological activity, making it a compound of interest for further research and development.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound incorporates both oxadiazole and dihydropyridine moieties, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3O2, with a molecular weight of 357.82 g/mol. The structure features a chloro-substituted aromatic ring and an oxadiazole ring that contribute to its biological activity.
Biological Activities
Research has indicated that compounds containing oxadiazole and dihydropyridine structures exhibit a range of biological activities including:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines. For instance, one study reported that a similar oxadiazole-containing compound increased the expression of p53 and activated caspase-3 in MCF-7 breast cancer cells, leading to apoptosis .
- The IC50 values for some related compounds were reported in the micromolar range, indicating significant cytotoxic effects against various cancer cell lines such as HeLa and PANC-1 .
-
Antimicrobial Properties :
- Compounds with similar structural features have been evaluated for their antibacterial and antifungal activities. The presence of the oxadiazole ring has been linked to enhanced antimicrobial efficacy against various pathogens .
- A recent study highlighted the effectiveness of oxadiazole derivatives against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
-
Enzyme Inhibition :
- The compound may exhibit inhibitory effects on specific enzymes relevant to cancer progression and metabolism. For example, certain oxadiazole derivatives have shown promise as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- In vitro studies demonstrated that some derivatives selectively inhibited hCA IX at low nanomolar concentrations, underscoring their potential as therapeutic agents .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A derivative with structural similarities was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. The study concluded that modifications to the oxadiazole moiety could enhance selectivity and potency .
- Case Study 2 : Another research effort focused on synthesizing new 1,2,4-oxadiazole derivatives and assessing their anticancer properties. The most active compounds demonstrated IC50 values below 10 µM against MCF-7 cells, highlighting their potential for further development as anticancer agents .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-9-10-16(12-18(14)23)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWNFJHCOHNVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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